



# Application Note: Protocol for NFAT Reporter Assay with Sor-C13

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | Sor-c13 |           |  |  |  |
| Cat. No.:            | B610925 | Get Quote |  |  |  |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a crucial regulator of cellular processes, including immune responses, cell proliferation, and differentiation.[1][2] Deregulation of this pathway has been implicated in the progression of various diseases, including cancer.[3][4] The activation of NFAT is primarily controlled by intracellular calcium levels. An increase in cytoplasmic calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, leading to its translocation into the nucleus where it activates target gene transcription.[3][5]

**Sor-C13** is a novel synthetic peptide that acts as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[6][7][8] In many epithelial cancers, such as ovarian, pancreatic, and breast cancer, the TRPV6 channel is overexpressed, leading to a sustained increase in intracellular calcium.[6][9] This elevated calcium level constitutively activates the calcineurin-NFAT signaling pathway, promoting cancer cell proliferation and survival.[9][10] **Sor-C13** blocks this initial calcium influx through TRPV6, thereby inhibiting the downstream activation of the NFAT transcription complex.[6][10]

This application note provides a detailed protocol for quantifying the inhibitory effect of **Sor-C13** on the NFAT signaling pathway using a cell-based luciferase reporter assay. This assay serves as a robust method to determine the potency of **Sor-C13** and similar compounds that target the TRPV6-NFAT axis.



# The TRPV6-Calcineurin-NFAT Signaling Pathway

The following diagram illustrates the signaling cascade leading to NFAT activation and the point of inhibition by **Sor-C13**. In cancer cells overexpressing TRPV6, the channel facilitates a continuous influx of extracellular Ca2+. This activates calmodulin and, subsequently, the phosphatase calcineurin. Calcineurin then dephosphorylates cytoplasmic NFAT, exposing a nuclear localization signal. The dephosphorylated NFAT translocates to the nucleus, where it binds to response elements in gene promoters, driving the transcription of genes involved in cell proliferation and survival. **Sor-C13** specifically blocks the TRPV6 channel, preventing the initial Ca2+ influx and thus inhibiting the entire downstream signaling cascade.[3][5][6][10]



Click to download full resolution via product page

Caption: The TRPV6-Calcineurin-NFAT signaling pathway and inhibition by Sor-C13.

# Materials and Equipment Reagents

- Cell Line: NFAT Reporter-Jurkat cells (e.g., BPS Bioscience, #6042) or a relevant cancer cell line (e.g., T-47D, SKOV-3) stably transfected with an NFAT-Luciferase reporter plasmid.[10]
   [11]
- **Sor-C13**: Soricimed Biopharma or other commercial supplier. Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO).
- Cell Culture Medium: As recommended by the cell line supplier (e.g., RPMI-1640 or DMEM).
- Fetal Bovine Serum (FBS): Heat-inactivated.



- Penicillin-Streptomycin Solution.
- Assay Medium: Cell culture medium, potentially with reduced serum (e.g., 0.5% FBS).
- NFAT Activators (Positive Controls): Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.
   [11][12]
- Vehicle Control: Same solvent used for Sor-C13 and activators (e.g., DMSO, final concentration ≤ 0.5%).[11]
- Luciferase Assay System: A one-step reagent that combines cell lysis buffer and luciferase substrate (e.g., ONE-Step™ Luciferase Assay System, BPS Bioscience, #60690).[11]
- · Sterile PBS.

### **Equipment**

- Sterile 96-well solid white opaque tissue culture plates.
- Luminometer capable of reading 96-well plates.
- Humidified CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>).
- Laminar flow hood.
- Multichannel and single-channel pipettes.
- Sterile pipette tips and reagent reservoirs.
- Centrifuge.
- · Hemocytometer or automated cell counter.

# **Experimental Workflow**

The workflow involves preparing the cells, treating them with **Sor-C13** and an NFAT activator, incubating to allow for reporter gene expression, and finally, measuring the luminescent signal.





Click to download full resolution via product page

Caption: Step-by-step workflow for the Sor-C13 NFAT reporter assay.



## **Detailed Experimental Protocol**

This protocol is optimized for a 96-well plate format.

### **Cell Preparation**

- Culture the NFAT reporter cells according to the supplier's instructions until they reach 80-90% confluency.
- On the day of the assay, harvest the cells and perform a cell count to determine viability and concentration.
- Resuspend the cells in fresh, pre-warmed assay medium to a final density of 4 x 10<sup>5</sup> cells/mL (this will yield 40,000 cells per 100 μL).[11][12]

#### **Assay Procedure**

- Cell Seeding: Add 100 μL of the cell suspension to each well of a 96-well solid white plate.
- Plate Layout: Design the plate to include cell-free background wells, unstimulated cells (negative control), stimulated cells with vehicle (positive control), and cells treated with a titration of Sor-C13.
- Compound Preparation: Prepare serial dilutions of Sor-C13 in assay medium at 2X the final desired concentration.
- Compound Addition: Add 50 μL of the **Sor-C13** dilutions or vehicle to the appropriate wells.
- Pre-incubation (Optional): Incubate the plate for 30-60 minutes at 37°C to allow for compound uptake.
- Stimulation: Prepare a 4X stock of the NFAT activator (e.g., 8 μM Ionomycin and 120 nM PMA for a 1X final concentration of 2 μM and 30 nM, respectively).[11] Add 50 μL of this activator solution to all wells except the unstimulated negative control wells. To the negative control wells, add 50 μL of assay medium.
- Final Volume: The final volume in each well should be 200 μL.



- Incubation: Incubate the plate for 5-6 hours in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
   [11] Incubation time may need to be optimized depending on the cell line (some protocols suggest up to 18 hours).
- Luminescence Measurement: a. Remove the plate from the incubator and allow it to
  equilibrate to room temperature for 10-15 minutes. b. Prepare the one-step luciferase assay
  reagent according to the manufacturer's instructions. c. Add 100 μL of the luciferase reagent
  to each well.[11] d. Incubate the plate for 15-30 minutes at room temperature, protected from
  light, to ensure complete cell lysis and signal stabilization.[11] e. Measure the luminescence
  using a microplate luminometer.

# Data Presentation and Analysis Data Analysis

- Background Subtraction: Calculate the average luminescence from the cell-free wells and subtract this value from all other readings.
- Determine Percent Inhibition: Normalize the data by defining the signal from the
  unstimulated cells (negative control) as 100% inhibition and the signal from the stimulated
  cells with vehicle (positive control) as 0% inhibition. Use the following formula: % Inhibition =
  100 x [1 (Signal SorC13 Signal Negative) / (Signal Positive Signal Negative)]
- IC<sub>50</sub> Calculation: Plot the % Inhibition against the logarithmic concentration of **Sor-C13**. Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC<sub>50</sub> value, which is the concentration of **Sor-C13** that produces 50% inhibition of the NFAT activation signal.

### **Summary of Quantitative Data**

The following table summarizes the known inhibitory concentration of **Sor-C13** against its direct target, TRPV6, and provides a template for the results expected from this NFAT reporter assay protocol. A study has confirmed that **Sor-C13** significantly inhibits NFAT activation, and this protocol allows for the quantification of that effect.[10]



| Compound           | Target                  | Assay Type                      | Known IC50<br>/ EC50       | Expected Outcome of NFAT Assay                                   | Reference(s |
|--------------------|-------------------------|---------------------------------|----------------------------|------------------------------------------------------------------|-------------|
| Sor-C13            | TRPV6                   | Calcium<br>Influx<br>Inhibition | 14 nM                      | Dose- dependent inhibition of NFAT-driven luciferase expression. | [8][9]      |
| PMA /<br>Ionomycin | PKC / Ca²+<br>Ionophore | NFAT<br>Reporter<br>Assay       | N/A (Used as<br>Activator) | Strong induction of NFAT-driven luciferase expression.           | [11]        |

#### Conclusion

This application note provides a comprehensive protocol for using an NFAT luciferase reporter assay to measure the inhibitory activity of **Sor-C13**. By blocking the TRPV6 calcium channel, **Sor-C13** effectively downregulates the calcineurin-NFAT signaling pathway, a key driver of proliferation in certain cancers.[6][10] This assay is a valuable tool for researchers in oncology and drug development to quantify the mechanism-based efficacy of TRPV6 inhibitors and to screen for novel compounds targeting this oncogenic pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. NFAT [bio.davidson.edu]
- 3. tandfonline.com [tandfonline.com]







- 4. The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Soricimed : SOR-C13 [soricimed.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [Application Note: Protocol for NFAT Reporter Assay with Sor-C13]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b610925#protocol-for-nfat-reporter-assay-with-sor-c13]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com